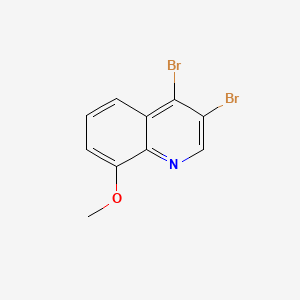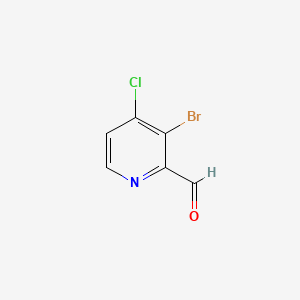
3-Bromo-4-chloropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloropicolinaldehyde is a chemical compound that is commonly used in scientific research. It is a derivative of pyridine and has a wide range of applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Functionalization and Ligand Synthesis 3-Bromo-4-chloropicolinaldehyde serves as a versatile precursor in the synthesis of heteroditopic ligands, which are essential for binding metal salts in coordination chemistry. The one-pot bromo- and chloro-methylation of salicylaldehydes, including compounds similar to 3-Bromo-4-chloropicolinaldehyde, has been established as a flexible method to introduce functional arms for further applications in organic and coordination chemistry. This approach highlights the compound's utility in creating complex molecular architectures for metal ion recognition and catalysis (Wang et al., 2006).
Molecular Structure and Crystallography Research into the molecular structure of derivatives of 3-Bromo-4-chloropicolinaldehyde, such as 2-Bromo-4-chloro-6-(cyclohexyliminomethyl)phenol, provides insights into the intramolecular interactions and conformations of these compounds. The crystallographic analysis reveals the presence of intramolecular hydrogen bonding and the preferred conformations of the cyclohexyl rings, which are critical for understanding the reactivity and binding properties of these molecules (Dong-Yue Wang et al., 2011).
Enzymatic Reactions and Biocatalysis The compound's structural motifs are also found in biocatalytic processes, where enzymes catalyze the transformation of similar halogenated substrates. Studies on trans-3-chloroacrylic acid dehalogenase, for example, demonstrate the enzyme's ability to convert 3-bromo- and 3-chloroacrylate to malonate semialdehyde, shedding light on the potential for 3-Bromo-4-chloropicolinaldehyde and its derivatives in biocatalytic pathways. These findings have implications for environmental biotechnology, particularly in the degradation of halogenated organic compounds (Susan C Wang et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-chloropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMXKVAZSRJNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloropicolinaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

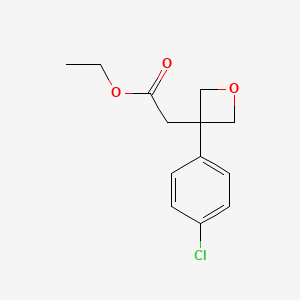
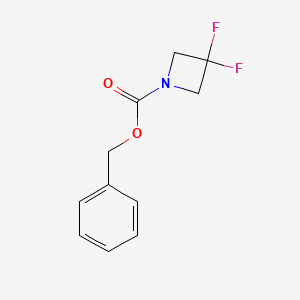
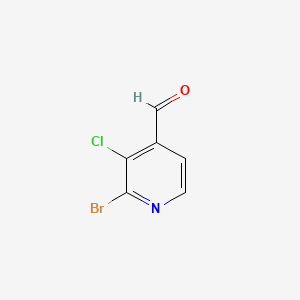

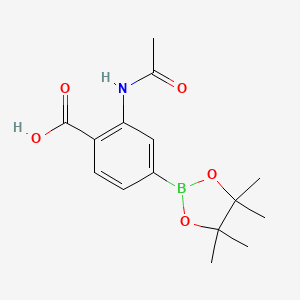
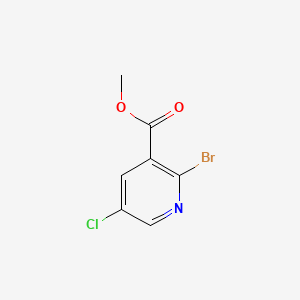

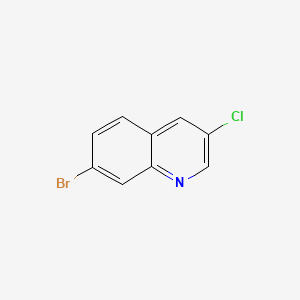
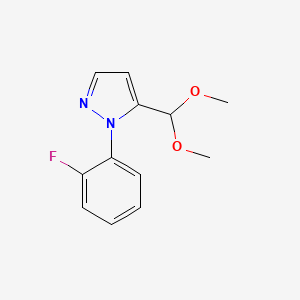
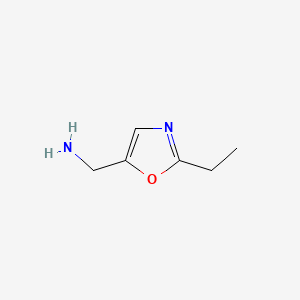
![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
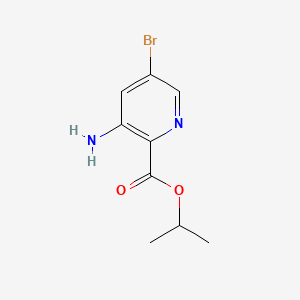
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
